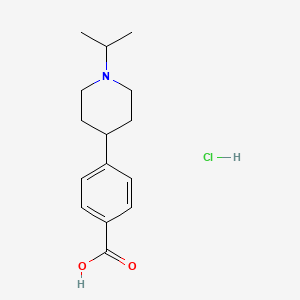
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a piperidine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 4-hydroxypiperidine and acetone, in the presence of acetic acid and tetrahydrofuran.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, where isopropyl halides react with the piperidine ring under basic conditions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through esterification or amidation reactions, using appropriate benzoic acid derivatives and coupling agents.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride is unique due to its specific combination of a piperidine ring, isopropyl group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its interactions with molecular targets.
Properties
Molecular Formula |
C15H22ClNO2 |
|---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
4-(1-propan-2-ylpiperidin-4-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(17)18;/h3-6,11,13H,7-10H2,1-2H3,(H,17,18);1H |
InChI Key |
XXUIANXHNQOMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide](/img/structure/B8619988.png)
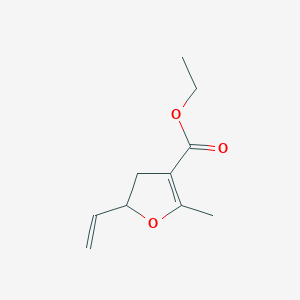
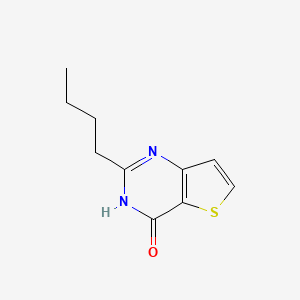

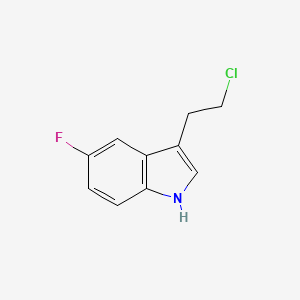
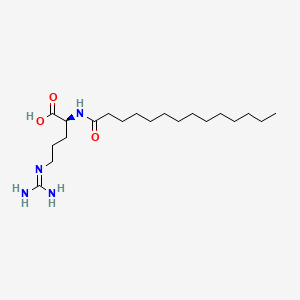
![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
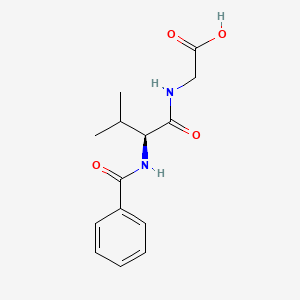
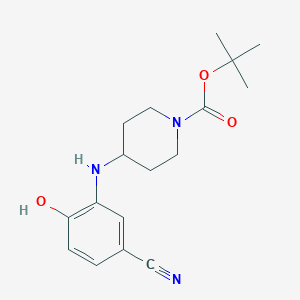
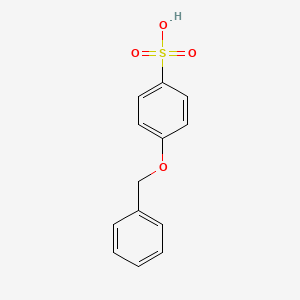
![7-Pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8620079.png)
![2-Ethyl-6-(4-fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8620082.png)

